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Compound of Interest

Compound Name: C24H23BrClN3O4

Cat. No.: B12626720 Get Quote

Disclaimer: The specific chemical structure for the molecular formula C24H23BrClN3O4 could

not be definitively identified in publicly available chemical databases. Without the precise

structure, represented as a SMILES (Simplified Molecular Input Line Entry System) string, a

specific in silico toxicity prediction is not possible. This guide, therefore, outlines the

comprehensive methodology for such a prediction using a hypothetical molecule with a similar

elemental composition, (R)-2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)-3-(1H-indol-3-yl)-N-

methylpropanamide, to demonstrate the workflow and data presentation.

SMILES for Hypothetical

Molecule:CN(C(C(c1ccc(Br)cc1)Cc1c[nH]c2ccccc12)O)c1ccc(Cl)c(c1)--INVALID-LINK--=O

This document serves as an in-depth technical guide for researchers, scientists, and drug

development professionals on the process of conducting an in silico toxicity assessment.

Introduction to In Silico Toxicology
In silico toxicology is a rapidly evolving field that utilizes computational models to predict the

potential toxicity of chemical substances.[1][2][3] These methods are crucial in the early stages

of drug discovery and chemical safety assessment, offering a cost-effective and ethical

alternative to traditional animal testing.[2][3] By analyzing the chemical structure of a

compound, these tools can predict a wide range of toxicological endpoints, from general

toxicity to specific organ-level effects and mechanisms of action.
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This guide provides a structured workflow for the in silico toxicity prediction of a given chemical

entity, detailing the methodologies of widely used prediction platforms and the interpretation of

the generated data.

Physicochemical Properties and ADMET Profile
A fundamental step in toxicity prediction is the characterization of the molecule's

physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity

(ADMET) profile. These parameters are critical determinants of a compound's pharmacokinetic

and pharmacodynamic behavior.

Methodology:
The ADMET profile for our hypothetical molecule was generated using the SwissADME web

server, a free and widely used tool for evaluating the pharmacokinetics, drug-likeness, and

medicinal chemistry friendliness of small molecules.

Experimental Protocol:

Input: The canonical SMILES string of the hypothetical molecule

(CN(C(C(c1ccc(Br)cc1)Cc1c[nH]c2ccccc12)O)c1ccc(Cl)c(c1)--INVALID-LINK--=O) was

submitted to the SwissADME web interface.

Execution: The platform's algorithms calculate a range of descriptors and predictions based

on the input structure.

Output: The results are provided in a comprehensive report, which includes physicochemical

properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal

chemistry alerts.

Data Presentation:
The key predicted physicochemical and ADMET parameters are summarized in the tables

below.

Table 1: Predicted Physicochemical Properties
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Property Value

Molecular Weight 528.80 g/mol

LogP (Consensus) 5.12

Water Solubility (ESOL) Poorly soluble

H-bond Acceptors 4

H-bond Donors 1

Rotatable Bonds 5

Topological Polar Surface Area 83.54 Å²

Table 2: Predicted ADMET Profile

Parameter Prediction

GI Absorption Low

BBB Permeant No

P-gp Substrate Yes

CYP1A2 Inhibitor Yes

CYP2C19 Inhibitor No

CYP2C9 Inhibitor Yes

CYP2D6 Inhibitor No

CYP3A4 Inhibitor Yes

Skin Sensitization Alert

Toxicity Endpoint Prediction
A comprehensive toxicity assessment involves the prediction of various endpoints, including

acute toxicity, mutagenicity, carcinogenicity, and organ-specific toxicities. For this guide, we
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utilized ProTox-II and Toxtree, which are freely accessible web-based platforms for toxicity

prediction.

Methodology:
ProTox-II Experimental Protocol:

Input: The SMILES string of the hypothetical molecule was submitted to the ProTox-II web

server.

Prediction: The platform employs a combination of machine learning models, fragment

propensities, and pharmacophores to predict a wide range of toxicity endpoints.

Output: ProTox-II provides predictions for acute oral toxicity, hepatotoxicity, carcinogenicity,

mutagenicity, and cytotoxicity, along with confidence scores.

Toxtree Experimental Protocol:

Input: The SMILES string was input into the Toxtree desktop application.

Decision Tree Analysis: Toxtree applies a decision tree approach to estimate toxic hazards.

We utilized the Cramer decision tree and the Benigni/Bossa rulebase for mutagenicity and

carcinogenicity.

Output: The tool provides a classification of the compound and identifies potential structural

alerts for toxicity.

Data Presentation:
Table 3: Predicted Toxicity Endpoints (ProTox-II)
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Toxicity Endpoint Prediction
Predicted LD50
(mg/kg)

Confidence Score

Oral Toxicity Toxic (Class 3) 250 0.72

Hepatotoxicity Active - 0.65

Carcinogenicity Active - 0.58

Mutagenicity Active - 0.61

Cytotoxicity Active - 0.75

Table 4: Structural Alerts and Cramer Classification (Toxtree)

Rulebase Result

Cramer Decision Tree High (Class III)

Benigni/Bossa Mutagenicity Aromatic nitro group alert

Benigni/Bossa Carcinogenicity Aromatic nitro group alert

Visualizations
In Silico Toxicity Prediction Workflow
The following diagram illustrates the general workflow for an in silico toxicity prediction study.

Figure 1: In Silico Toxicity Prediction Workflow

Potential Xenobiotic Metabolism Pathway
The predicted inhibition of several Cytochrome P450 (CYP) enzymes suggests that the

compound may interfere with xenobiotic metabolism. The diagram below illustrates a simplified,

generalized pathway of xenobiotic metabolism, which can be perturbed by such inhibition.

Figure 2: Generalized Xenobiotic Metabolism Pathway

Conclusion and Recommendations
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The in silico analysis of the hypothetical molecule, (R)-2-(4-bromophenyl)-N-(2-chloro-5-

nitrophenyl)-3-(1H-indol-3-yl)-N-methylpropanamide, indicates several potential toxicological

liabilities. The predictions suggest that the compound is likely to be orally toxic, with potential

for hepatotoxicity, carcinogenicity, and mutagenicity. The presence of a structural alert for

mutagenicity and carcinogenicity (aromatic nitro group) warrants particular attention.

Furthermore, the predicted inhibition of multiple CYP450 enzymes indicates a potential for

drug-drug interactions and altered metabolism of other xenobiotics.

Based on this in silico assessment, the following recommendations are made:

Prioritization: This compound would be considered high-risk and deprioritized for further

development if alternative candidates with a cleaner predicted safety profile are available.

In Vitro Testing: If this compound must be advanced, in vitro assays should be conducted to

confirm the in silico predictions. This would include:

Ames test for mutagenicity.

Hepatotoxicity assays using primary hepatocytes or HepG2 cells.

CYP450 inhibition assays.

Structural Modification: Medicinal chemistry efforts should be directed towards modifying the

structure to mitigate the identified toxicophores, particularly the aromatic nitro group, while

maintaining the desired pharmacological activity.

This guide demonstrates a systematic approach to in silico toxicity prediction. By integrating

data from multiple prediction platforms and analyzing the results in the context of established

toxicological principles, researchers can make more informed decisions in the early stages of

drug discovery and chemical development, ultimately leading to the development of safer

chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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